

Iomeprol versus Iodixanol: a comparative safety profile

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Compound of Interest

Compound Name: *Iomeprol*

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Iomeprol vs. Iodixanol: A Comparative Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two commonly used iodinated contrast agents, **Iomeprol** and Iodixanol. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Iomeprol is a low-osmolar, non-ionic monomeric contrast medium, while Iodixanol is an iso-osmolar, non-ionic dimeric contrast medium. The primary safety concern associated with iodinated contrast media is contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment. Clinical data, most notably from the ACTIVE trial, suggests a lower incidence of CIN with **Iomeprol** compared to Iodixanol in high-risk patient populations. Other adverse events are generally mild and occur at low frequencies for both agents. While the general mechanisms of contrast-induced kidney injury are understood to involve oxidative stress, inflammation, and apoptosis, direct comparative studies on the differential effects of **Iomeprol** and Iodixanol on specific signaling pathways are limited.

Data Presentation

Table 1: Physicochemical Properties

Property	Iomeprol	Iodixanol
Classification	Low-osmolar, non-ionic monomer	Iso-osmolar, non-ionic dimer
Osmolality (mOsm/kg H ₂ O)	~460-726 (depending on concentration)	~290 (iso-osmolar to blood)
Viscosity (mPa·s at 37°C)	Varies with concentration	Varies with concentration

Table 2: Comparative Clinical Safety Data - The ACTIVE Trial[1][2][3]

Parameter	Iomeprol-400	Iodixanol-320	p-value
Patient Population	N = 76	N = 72	
Baseline Serum Creatinine (SCr), mean ± SD (mg/dL)	1.7 ± 0.6	1.7 ± 0.7	0.87
Contrast-Induced Nephropathy (CIN) Incidence			
CIN Definition: ≥0.5 mg/dL increase in SCr from baseline	0% (0/76)	6.9% (5/72)	0.025
Change in Renal Function Markers			
Mean change in SCr from baseline, mean ± SD (mg/dL)	-0.04 ± 0.19	0.06 ± 0.27	0.017

Table 3: General Adverse Events

Study	Contrast Agent	Adverse Event Rate	Most Common Adverse Events
Romano L, et al. (2008)[1]	Iomeprol-400	1.1% (1/91)	Not specified
Iodixanol-320	4.3% (4/92)	Not specified	
An et al. (2019)[2]	Iomeprol	0.7% (ADRs), 0.05% (Serious ADRs)	Skin and appendages disorders
Iodixanol	Not specified as highest	Highest frequency of "urinary system disorders"	

Experimental Protocols

The ACTIVE Trial: A Key Comparative Study[1][2][3]

Objective: To compare the renal effects of **Iomeprol-400** and Iodixanol-320 in patients with pre-existing chronic kidney disease undergoing contrast-enhanced multidetector computed tomography (MDCT) of the liver.

Study Design: A prospective, multicenter, double-blind, randomized, parallel-group comparison.

Patient Population: 148 patients with moderate-to-severe chronic kidney disease, defined as serum creatinine (SCr) ≥ 1.5 mg/dL and/or calculated creatinine clearance (CrCl) < 60 mL/min.

Randomization and Blinding: Patients were randomized to receive either **Iomeprol-400** or Iodixanol-320. A third-party professional managed the preparation and dispensing of the contrast media to ensure blinding of patients, investigators, and study personnel.

Contrast Administration:

- An equi-iodine dose of 40 gI was administered.
- **Iomeprol-400** (400 mgI/mL) or Iodixanol-320 (320 mgI/mL) was warmed to 37°C.
- The contrast medium was injected intravenously at a rate of 4 mL/s using a power injector.

- The injection was followed by a 20 mL bolus of normal saline at the same rate.

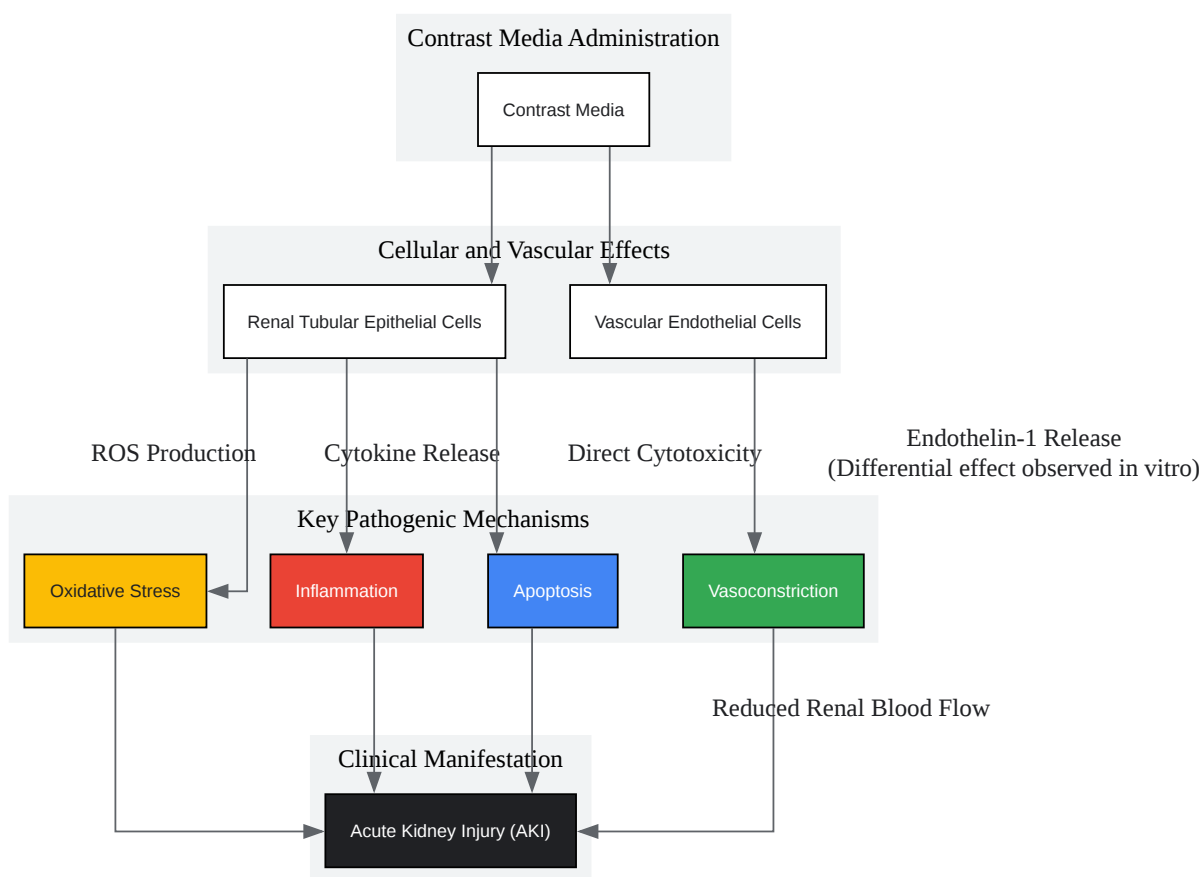
Primary Endpoint: The primary endpoint was the incidence of contrast-induced nephropathy (CIN), defined as an absolute increase in SCr of ≥ 0.5 mg/dL from baseline within 48 to 72 hours post-administration.

Renal Function Assessment: SCr was measured at screening, baseline, and 48 to 72 hours after contrast administration.

Mandatory Visualization

Signaling Pathways in Contrast-Induced Acute Kidney Injury (CI-AKI)

While direct comparative studies on the differential signaling effects of **lomeprol** and Iodixanol are scarce, the general pathophysiology of CI-AKI involves several key pathways. An in-vitro study on human endothelial cells showed that **lomeprol**, unlike Iodixanol, completely inhibited the secretion of the vasoconstrictor endothelin-1 after 12 hours of exposure, suggesting a potential differential effect on vascular function[3]. The following diagram illustrates the generally accepted signaling pathways implicated in CI-AKI.

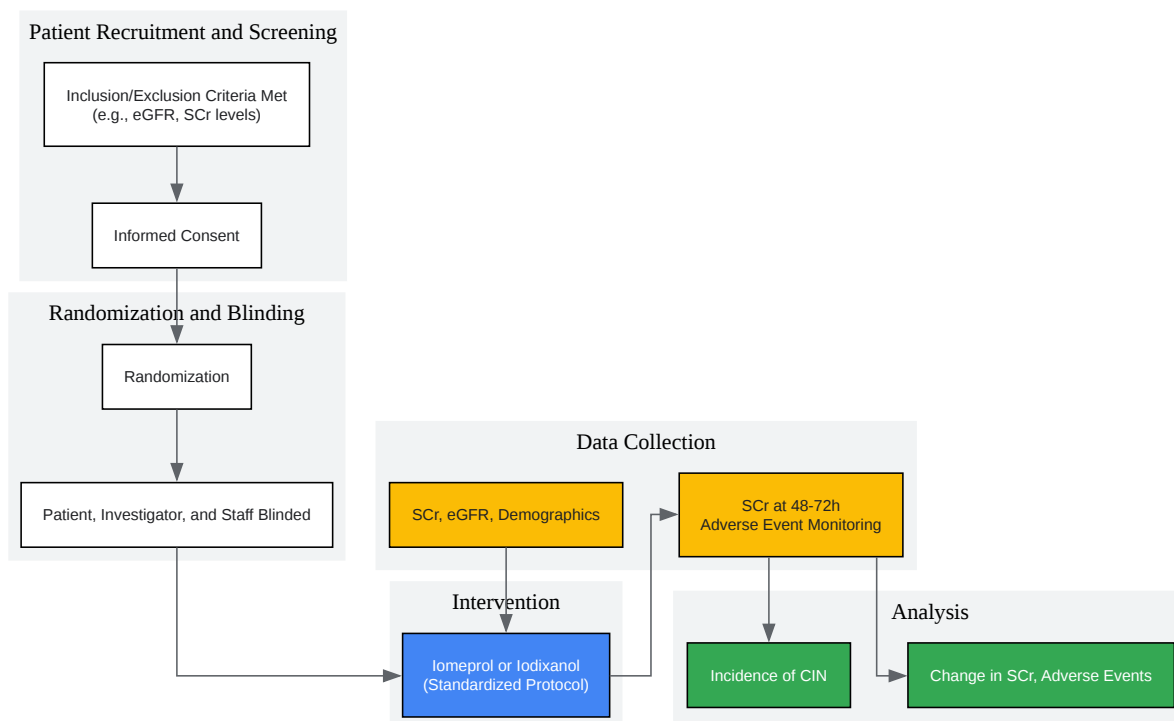


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Caption: General signaling pathways in contrast-induced acute kidney injury.

Experimental Workflow for a Comparative Safety Trial

The following diagram outlines a typical experimental workflow for a clinical trial comparing the safety of two contrast agents, based on the methodology of the ACTIVE trial.



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Caption: Workflow for a comparative contrast media safety trial.

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